molecular formula C17H20O4S2 B1629826 (4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate CAS No. 921938-87-6

(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate

Cat. No.: B1629826
CAS No.: 921938-87-6
M. Wt: 352.5 g/mol
InChI Key: OZWQPINOYPXHPX-UHFFFAOYSA-N
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Description

(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate is a useful research compound. Its molecular formula is C17H20O4S2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Isomerization and Intramolecular Redox Reactions

Research demonstrates the utility of sulfonate compounds in catalytic processes, such as the isomerization and intramolecular redox reactions of alkynyl ethers to produce dihydropyrans and ketoolefins. These transformations are significant in synthesizing cyclic compounds, which are prevalent in various bioactive molecules and material science applications (Shikanai et al., 2009).

Versatile Strategy for Dihydropyran Synthesis

Sulfonate compounds serve as intermediates in sequential cyclosulfonylation and alkylation reactions, offering a versatile strategy for synthesizing dihydropyrans. This method highlights the role of sulfonate derivatives in constructing complex organic frameworks, which are important in developing pharmaceuticals and natural products (Edwards & Sinclair, 2005).

Reactivity in Diels-Alder Reactions

Condensed thiophenes, similar in structure to the thienyl component of the queried compound, exhibit notable reactivity in Diels-Alder reactions with electron-poor olefins and acetylenes. This reactivity is crucial for constructing polycyclic compounds with potential applications in materials science and drug development (Al-Omran et al., 1996).

Electrospray/Mass Detector for Sulfonylurea Herbicides

The analysis of sulfonylurea herbicides in water using electrospray/mass detectors underscores the environmental relevance of sulfonate compounds. This research is pertinent to environmental monitoring and the detection of sulfonate-based compounds in various matrices (Corcia et al., 1997).

Synthesis of Sulfonamido Moiety Containing Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, akin to the sulfonate group in the queried compound, highlights the importance of sulfonate derivatives in medicinal chemistry for their antibacterial properties (Azab et al., 2013).

Properties

IUPAC Name

(4-thiophen-2-yloxan-4-yl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S2/c1-14-4-6-15(7-5-14)23(18,19)21-13-17(8-10-20-11-9-17)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWQPINOYPXHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640375
Record name [4-(Thiophen-2-yl)oxan-4-yl]methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-87-6
Record name [4-(Thiophen-2-yl)oxan-4-yl]methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Thien-2-yltetrahydropyran-4-yl)methyl toluene-4-sulfonate

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